N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanamide bridge to a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in related compounds . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are standard for verifying its structure .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c28-20(25-15-6-7-18-19(12-15)31-11-10-30-18)8-9-26-14-23-21-17(22(26)29)13-24-27(21)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQYOGGSDNGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and safety profile.
Result of Action
The molecular and cellular effects of this compound’s action are still being studied. Preliminary research suggests that it may have potential therapeutic applications, but further studies are needed to confirm these findings and to fully understand the compound’s effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., benzodioxin, amide linkages, or heterocyclic cores) and are analyzed for comparative insights:
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-Yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One ()
- Core Structure : Benzo[b][1,4]oxazin-3-one fused with a pyrimidine ring.
- Key Differences: Replaces the benzodioxin with a benzoxazinone and lacks the pyrazolo-pyrimidinone moiety.
- Implications: The amino-pyrimidine group may enhance hydrogen bonding, while the methyl substituent on the oxazinone could influence metabolic stability. Synthesis uses phenyl-1,2,4-oxadiazoles under mild conditions, contrasting with the target compound’s likely coupling strategies .
N-(2,3-Dihydro-2-Oxo-1H-Benzimidazol-5-Yl)-2-[(4-Methoxyphenyl)Amino]Propanamide ()
- Core Structure : Benzimidazolone linked to a propanamide with a 4-methoxyphenyl group.
- Key Differences: The benzimidazolone core (two nitrogen atoms in a fused ring) differs from benzodioxin’s oxygen-rich structure. The 4-methoxy group may improve solubility but reduce membrane permeability compared to the target’s phenyl-pyrazolo-pyrimidinone.
- Implications : Benzimidazolones are associated with antiviral and anticancer activities, suggesting divergent therapeutic applications .
1-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-N-(5-Methyl-1,3-Thiazol-2-Yl)-5-Oxopyrrolidine-3-Carboxamide ()
- Core Structure: Shares the benzodioxin moiety and carboxamide linkage but incorporates a thiazole and pyrrolidinone.
- The pyrrolidinone may confer conformational rigidity absent in the target’s pyrazolo-pyrimidinone.
- Implications: Thiazole-containing compounds often exhibit antimicrobial activity, suggesting different target selectivity compared to the pyrazolo-pyrimidinone scaffold .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods for benzodioxin derivatives (e.g., Cs$2$CO$3$-mediated couplings ), but its pyrazolo-pyrimidinone core may require specialized cyclization steps.
- Structure-Activity Relationships (SAR): Benzodioxin vs. Benzoxazinone: Oxygen density in benzodioxin may enhance π-π stacking versus benzoxazinone’s hydrogen-bonding capacity . Pyrazolo-Pyrimidinone vs. Thiazole/Pyrrolidinone: The former’s planar structure favors kinase active-site binding, while thiazole/pyrrolidinone systems may target microbial enzymes .
- Biological Potency : While direct activity data for the target compound is unavailable, structural analogs suggest kinase or PDE inhibition as plausible mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
